Tetradec-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
64461-99-0 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-2-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3 |
InChI Key |
WHOZNOZYMBRCBL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CC=O |
Canonical SMILES |
CCCCCCCCCCCC=CC=O |
density |
0.833-0.841 |
physical_description |
Colourless liquid; Citrus aroma |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Tetradec 2 Enal
Stereoselective Synthesis of Tetradec-2-enal Isomers
The geometry of the carbon-carbon double bond in this compound is critical to its properties and reactivity, necessitating synthetic methods that can selectively produce either the (E)- or (Z)-isomer.
Organometallic chemistry offers powerful tools for the stereocontrolled synthesis of alkenes, which are central to producing specific isomers of this compound. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) olefination, and olefin metathesis.
The Wittig reaction is a well-established method for forming the double bond. For instance, the reaction of dodecanal (B139956) with an organophosphorus ylide like (triphenylphosphoranylidene)acetaldehyde (B13936) can produce this compound. lookchem.com A related but often more stereoselective approach is the Horner-Wadsworth-Emmons (HWE) reaction . Using phosphonate (B1237965) reagents, the HWE reaction of dodecanal with triethyl phosphonoacetate can generate (E)-tetradec-2-enoate with high E-selectivity (an E/Z ratio of 28:1 has been reported for a similar reaction). nih.gov The resulting ester can then be reduced to the allylic alcohol and subsequently oxidized to (E)-tetradec-2-enal. nih.gov
Olefin cross-metathesis , utilizing ruthenium-based catalysts such as Grubbs catalysts, provides another direct route. vulcanchem.comthieme-connect.de This reaction can be performed between a long-chain terminal alkene and an α,β-unsaturated aldehyde like acrolein or crotonaldehyde (B89634) to construct the this compound skeleton. The choice of catalyst can be crucial for stereochemical control; for example, certain ruthenium indenylidene complexes favor the formation of (E)-alkenes, while some second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands can selectively produce (Z)-olefins, often reflecting kinetic versus thermodynamic control of the cyclization reaction. researchgate.net
Finally, the oxidation of the corresponding alcohol, (E)-tetradec-2-en-1-ol, is a common final step in many synthetic sequences. lookchem.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. vulcanchem.comacs.org
Table 1: Organometallic-Based Syntheses of this compound
| Method | Starting Materials | Key Reagent/Catalyst | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Wittig Reaction | Dodecanal, (Triphenylphosphoranylidene)acetaldehyde | Organophosphorus Ylide | Mixture of isomers, often Z-selective | lookchem.com |
| HWE Reaction | Dodecanal, Triethyl phosphonoacetate | Phosphonate carbanion | High E-selectivity | nih.gov |
| Cross-Metathesis | Long-chain alkene, α,β-unsaturated aldehyde | Grubbs Catalyst (Ruthenium-based) | Catalyst-dependent (E or Z) | vulcanchem.comthieme-connect.deresearchgate.net |
| Oxidation | (E)-Tetradec-2-en-1-ol | PCC or Dess-Martin Periodinane | Preserves existing E-geometry | vulcanchem.comacs.org |
While chemical synthesis is dominant, the interaction of this compound with biocatalysts has been explored, particularly in the context of bacterial bioluminescence. Research has shown that (E)-tetradec-2-enal can serve as a substrate for bacterial luciferase, an enzyme that catalyzes the monooxygenation of long-chain aldehydes to their corresponding carboxylic acids, accompanied by light emission. researchgate.net
In a key study, luciferases from Photobacterium leiognathi, Vibrio harveyi, and Aliivibrio fisheri were tested with chemically synthesized (E)-tetradec-2-enal. researchgate.net The luciferase from P. leiognathi was found to effectively convert (E)-tetradec-2-enal, producing a significant bioluminescent signal, although the maximal light intensity was approximately half that observed with the saturated analog, tetradecanal (B130844). researchgate.net The luciferases from V. harveyi and A. fisheri also accepted the unsaturated substrate, but with a drastic drop in light emission. researchgate.net These results demonstrate that biocatalytic transformation of this compound is feasible, suggesting the potential for developing biocatalytic production or derivatization routes.
Table 2: Relative Bioluminescence of Luciferases with (E)-Tetradec-2-enal
| Luciferase Source | Substrate | Relative Total Light Emission (%) | Reference |
|---|---|---|---|
| Photobacterium leiognathi | Tetradecanal | 100 | researchgate.net |
| Photobacterium leiognathi | (E)-Tetradec-2-enal | ~50 | researchgate.net |
| Vibrio harveyi | (E)-Tetradec-2-enal | Significantly Reduced | researchgate.net |
| Aliivibrio fisheri | (E)-Tetradec-2-enal | Significantly Reduced | researchgate.net |
Note: Values are based on reported findings where tetradecanal conversion is set to 100%.
Organometallic Catalysis in this compound Formation
Functional Group Interconversions and Derivatization of this compound
The reactivity of the aldehyde and the conjugated double bond in this compound allows for a variety of chemical transformations to produce valuable derivatives.
The aldehyde group can undergo reductive amination . For example, reacting tetradec-2-enals with a secondary amine like dimethylamine (B145610) under reductive conditions yields tetradecylamine (B48621) derivatives, such as N,N-dimethyltetradecylamines. google.com The aldehyde can also be oxidized to the corresponding carboxylic acid, (E)-tetradec-2-enoic acid, or reduced to the allylic alcohol, (E)-tetradec-2-en-1-ol. lookchem.comresearchgate.net
The α,β-unsaturated system is susceptible to conjugate addition reactions. Organometallic reagents, such as organocuprates, can add to the β-carbon, creating a new carbon-carbon bond and forming an enolate intermediate that can be further functionalized. thieme-connect.de This provides a pathway to a wide range of 3-substituted tetradecanal derivatives.
Table 3: Key Chemical Transformations of this compound
| Reaction Type | Functional Group Targeted | Reagents | Product Class | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehyde | Secondary Amine (e.g., R₂NH), Reducing Agent | Tertiary Amines | google.com |
| Oxidation | Aldehyde | Oxidizing Agent (e.g., Ag₂O) | Carboxylic Acids | researchgate.net |
| Reduction | Aldehyde | Reducing Agent (e.g., NaBH₄) | Allylic Alcohols | lookchem.com |
| Conjugate Addition | Alkene (β-position) | Organocuprates (e.g., R₂CuLi) | 3-Substituted Saturated Aldehydes | thieme-connect.de |
Mechanistic Studies of Chemical Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and predicting its biochemical behavior.
Mechanistic insights have been gained from its interaction with bacterial luciferase. The observation that the onset and decay rate of bioluminescence are much slower with (E)-tetradec-2-enal compared to tetradecanal points to a significant kinetic effect. researchgate.net This suggests that the geometry or electronics of the α,β-unsaturated system influences the rate-determining steps of the enzymatic reaction, possibly affecting substrate binding or the stability of reaction intermediates. researchgate.net To further probe these interactions, computational docking studies have been performed to model how (E)-tetradec-2-enal fits into the active site of the luciferase enzyme. researchgate.netresearchgate.net These models help elucidate the specific molecular interactions between the substrate and the enzyme's amino acid residues.
The mechanisms of the organometallic reactions used in its synthesis are also of significant interest. For instance, the stereochemical outcome of olefin metathesis reactions is dictated by the catalyst structure and reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products, thereby controlling the E/Z geometry of the resulting double bond. researchgate.net Research on related α,β-unsaturated systems also suggests that this compound could participate in pericyclic reactions such as (2+2) and (4+2) cycloadditions, the pathways of which would be governed by orbital symmetry rules. umn.edu
Biosynthetic Pathways and Metabolic Dynamics of Tetradec 2 Enal in Biological Systems
Enzymatic Pathways for Tetradec-2-enal Production
The biosynthesis of (E)-tetradec-2-enal, a C14 α,β-unsaturated aldehyde, is intrinsically linked to fatty acid metabolism. Organisms produce this compound through specific enzymatic reactions that modify common fatty acid precursors.
The primary precursors for the biosynthesis of long-chain aldehydes are derived from the fatty acid pool within the cell. For this compound, the key starting molecule is myristoyl-CoA, the activated form of myristic acid (a C14 saturated fatty acid).
The initial step in the formation of the α,β-unsaturation is the dehydrogenation of the fatty acyl-CoA. This reaction is catalyzed by acyl-CoA dehydrogenases, introducing a double bond between the alpha and beta carbons (C2 and C3) of the fatty acid chain. This process converts myristoyl-CoA into trans-tetradec-2-enoyl-CoA. reactome.org This enoyl-CoA intermediate is a critical branching point, leading either to fatty acid elongation/degradation or, in this case, to aldehyde formation.
| Precursor Molecule | Chemical Formula | Role in Biosynthesis |
| Myristoyl-CoA | C35H64N7O17P3S | The initial C14 saturated acyl-CoA substrate from fatty acid metabolism. |
| trans-Tetradec-2-enoyl-CoA | C35H62N7O17P3S | The unsaturated intermediate formed by the dehydrogenation of Myristoyl-CoA. reactome.org |
The conversion of the fatty acyl-CoA precursor to an aldehyde is accomplished by a multi-enzyme complex known as the fatty acid reductase (FAR) complex. In bioluminescent bacteria such as Photorhabdus and Vibrio, this complex is encoded by the luxC, luxD, and luxE genes. researchgate.net
The mechanism proceeds as follows:
Acyl-CoA Reductase (LuxD): This enzyme transfers the fatty acyl group (in this case, trans-tetradec-2-enoyl) from CoA to an unknown carrier protein.
Acyl-Protein Synthetase (LuxE): This component activates the fatty acid, preparing it for reduction.
Acyl-Protein Reductase (LuxC): This is the terminal reductase, which utilizes NADPH to reduce the activated fatty acid to the corresponding aldehyde, (E)-tetradec-2-enal.
This enzymatic cascade ensures the controlled production of the aldehyde, which is then available for various cellular processes. While this system is well-described in bacteria, similar enzymatic functions involving fatty acyl-CoA reductases are responsible for producing fatty aldehydes in other organisms, including insects where they function as pheromones. biorxiv.org
Identification and Characterization of Precursor Molecules
Metabolic Fate and Biotransformation of this compound
Once produced, this compound can undergo several metabolic transformations, depending on the organism and its physiological state. The primary metabolic pathways involve its oxidation to a carboxylic acid or its reduction to an alcohol.
A significant metabolic fate of (E)-tetradec-2-enal is its use as a substrate by bacterial luciferases. researchgate.netnih.gov In bioluminescent bacteria like Photobacterium leiognathi, Vibrio harveyi, and Aliivibrio fisheri, luciferase catalyzes the monooxygenation of long-chain aldehydes. researchgate.netnih.gov In this reaction, (E)-tetradec-2-enal is oxidized to its corresponding carboxylic acid, tetradec-2-enoic acid, with the concomitant emission of light. nih.gov Studies have shown that while (E)-tetradec-2-enal is a viable substrate for these enzymes, the reaction kinetics are slower and the light emission is less intense compared to the saturated analogue, tetradecanal (B130844). researchgate.netnih.gov
Alternatively, aldehydes can be reduced to their corresponding alcohols. Dehydrogenase enzymes can convert (E)-tetradec-2-enal to (E)-tetradec-2-en-1-ol. This conversion is a common detoxification pathway or a step in the biosynthesis of other signaling molecules. researchgate.netfrontiersin.org
| Metabolic Pathway | Enzyme Class | Product | Biological Context |
| Oxidation | Bacterial Luciferase | Tetradec-2-enoic acid | Bacterial Bioluminescence researchgate.netnih.gov |
| Reduction | Dehydrogenase | (E)-Tetradec-2-en-1-ol | Detoxification, Pheromone biosynthesis researchgate.netfrontiersin.org |
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic and transcriptomic levels. In bioluminescent bacteria, the genes responsible for its synthesis are part of the lux operon. researchgate.net
The lux operon typically includes luxA and luxB (encoding the luciferase subunits) and the luxCDE genes that encode the fatty acid reductase complex for aldehyde production. researchgate.net The expression of this operon is often controlled by a population density-dependent mechanism known as quorum sensing. researchgate.net In many bacteria, this system involves the regulatory proteins LuxI, which synthesizes an autoinducer molecule, and LuxR, a transcriptional activator that binds the autoinducer. When the autoinducer reaches a critical concentration, the LuxR-autoinducer complex activates the transcription of the entire lux operon, leading to a coordinated production of both the luciferase enzyme and its aldehyde substrate. researchgate.net
In other organisms, such as insects that use aldehydes as pheromones, the regulation is different. The biosynthesis of specific pheromone components, including unsaturated aldehydes, is controlled by the expression of specific fatty acyl-CoA desaturases and reductases. biorxiv.org The transcription of these enzyme-encoding genes is highly regulated and often tissue-specific (e.g., in the pheromone gland) and timed to coincide with mating periods.
In plants, the biosynthesis of volatile aldehydes is often regulated by complex networks involving various transcription factors, such as MYB, ERF, bHLH, and WRKY, which respond to developmental cues and environmental stimuli. researchgate.net
Biological and Ecological Roles of Tetradec 2 Enal
A Chemical Mediator in Interspecies Dialogue
Tetradec-2-enal serves as a vital messenger in the chemical language that governs interactions between different organisms. Its perception by specialized sensory systems can trigger a cascade of behavioral responses, influencing everything from mating to predator avoidance.
Olfactory Perception and Chemoreceptory Mechanisms
In insects, the detection of volatile compounds like this compound is primarily handled by olfactory receptor neurons housed within sensory hairs called sensilla, which are abundant on the antennae and maxillary palps. wikipedia.orgnih.gov When an odorant molecule such as this compound enters the sensillum, it binds to an odorant-binding protein (OBP). vulcanchem.commdpi.com This protein then transports the molecule to an olfactory receptor (OR) on the neuron's surface. wikipedia.orgmdpi.com The binding of this compound to the receptor triggers an ion channel to open, leading to an electrical signal that travels to the insect's brain for processing. wikipedia.orgnih.gov This intricate system allows insects to detect and differentiate thousands of volatile compounds with high sensitivity and selectivity. wikipedia.org
The specific ORs involved in detecting this compound can vary between species, contributing to the diversity of behavioral responses observed. The interaction between the aldehyde and these receptors is a key area of research for understanding insect behavior and developing targeted pest management strategies. nih.gov
Behavioral Responses in Various Organisms
The perception of this compound can elicit a range of behaviors. In many insect species, it is a component of pheromone blends, acting as an attractant to facilitate mating. For example, it is a known component of the sex pheromone of the female grapevine leafminer, Antispila oinophylla, attracting males for reproduction. researchgate.net Similarly, it has been identified in the pheromone blend of the moth Spodoptera littoralis, where it aids in mate location. vulcanchem.com
Beyond its role in reproduction, this compound can also act as an alarm pheromone in some stink bug species, signaling danger to conspecifics. scielo.br In the context of plant-insect interactions, volatiles emitted by plants, which can include this compound, can either attract or repel herbivorous insects, influencing their feeding and oviposition choices. jpsonline.co.incore.ac.uk
Involvement in Plant-Insect and Multitrophic Interactions
This compound is a significant player in the complex chemical conversations that occur between plants, the insects that feed on them, and the predators and parasitoids of those insects. Foliage extracts of coriander have been found to contain (E)-Tetradec-2-enal, which influences the parasitization behavior of the egg parasitoid Trichogramma chilonis. cabidigitallibrary.org This suggests a role for the compound in tritrophic interactions, where it may act as a kairomone, a chemical signal that benefits the receiver of a different species.
The presence of this compound in plant tissues can be a defense mechanism. Plants produce a variety of secondary metabolites, including aldehydes, to deter herbivores. Herbivorous insects, in turn, have evolved mechanisms to detoxify or sequester these compounds, leading to an ongoing co-evolutionary "arms race." jpsonline.co.in The specific blend of volatile organic compounds, including this compound, emitted by a plant can influence its susceptibility to different insect pests. jpsonline.co.in
Contribution to Microbial Ecology and Bioluminescence
Recent research has unveiled the involvement of this compound in microbial processes, particularly in bacterial bioluminescence. Bacterial luciferase, an enzyme responsible for light production in certain bacteria, can utilize long-chain aldehydes as substrates. researchgate.netnih.gov Studies have shown that (E)-tetradec-2-enal can serve as a substrate for the luciferase from Photobacterium leiognathi, resulting in significant, though reduced, bioluminescence compared to the saturated aldehyde, tetradecanal (B130844). researchgate.netnih.gov
Interestingly, while the luciferases from Vibrio harveyi and Aliivibrio fisheri also accept (E)-tetradec-2-enal, the light emission is drastically lower than with saturated aldehydes. researchgate.netnih.gov The reaction with the unsaturated aldehyde also exhibits slower kinetics, with a delayed onset and decay of light emission, effectively doubling the duration of the light signal. researchgate.netnih.gov These findings suggest that the substrate scope of bacterial luciferases is broader than previously understood and that compounds like this compound can play a role in the chemical ecology of bioluminescent bacteria. researchgate.netnih.gov
| Bacterial Species | Substrate | Relative Bioluminescence Intensity (%) |
| Photobacterium leiognathi | Tetradecanal | 100 |
| Photobacterium leiognathi | (E)-tetradec-2-enal | ~50 |
| Vibrio harveyi | (E)-tetradec-2-enal | Drastically reduced |
| Aliivibrio fisheri | (E)-tetradec-2-enal | Drastically reduced |
Signaling Functions in Pheromone Systems
This compound is a well-documented component of insect pheromones, particularly in moths and stink bugs. Pheromones are chemical signals used for communication between members of the same species, often related to mating. nih.gov
In the case of the leafminer Antispila oinophylla, a blend of (Z)-5-tetradecenal and (Z)-7-tetradecenal was found to be essential for attracting males. researchgate.net Stink bugs (family Pentatomidae) are known for the defensive odors they produce, which often include unsaturated aldehydes. usda.govresearchgate.net In some species, these compounds also function as aggregation pheromones, attracting both males and females, or as sex pheromones, attracting only one sex. usda.govnih.gov For instance, (E)-2-decenal, a related aldehyde, acts as an alarm pheromone in some stink bugs. usda.gov The specific blend and ratio of these compounds are crucial for species-specific recognition.
Defensive and Allelochemical Roles
Beyond its role in communication, this compound also serves as a defensive compound. Allelopathy refers to the chemical inhibition of one organism by another. This compound has been identified in the essential oil of Jerusalem artichoke (Helianthus tuberosus) tubers, a plant known for its invasive nature and allelopathic properties. researchgate.netresearchgate.net Allelochemicals released by plants can inhibit the growth of competing plants, as well as defend against pathogens and pests. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for Tetradec 2 Enal
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Tetradec-2-enal from other volatile and non-volatile compounds within a sample. The choice of technique depends on the compound's volatility and the complexity of the matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like this compound. chemijournal.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. ekb.eg The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. researchgate.net
GC-MS has been instrumental in identifying (E)-Tetradec-2-enal in a variety of natural products. For instance, it has been detected as a constituent in the essential oil of Coriandrum sativum (cilantro) leaves and in the chloroform (B151607) extracts of Wrightia tinctoria. researchgate.netnih.gov In studies of spirulina food supplements, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS was used to determine the volatile profiles, though this compound was not among the newly identified volatiles in that specific study. nih.gov The technique is highly sensitive, allowing for the detection of trace amounts of the compound in complex mixtures. mdpi.com Identification is typically confirmed by comparing the obtained mass spectrum and retention index (RI) with those in spectral libraries like NIST and Wiley, or with analytical standards. ekb.egmdpi.comspectrabase.com
Table 1: Selected Findings of this compound Detection using GC-MS
| Matrix | (E)-Tetradec-2-enal Concentration/Presence | Retention Time (RT) / Retention Index (RI) | Source |
|---|---|---|---|
| Wrightia tinctoria ethanolic extract | Identified at RT 14.86 min | 14.86 min | nih.gov |
| Coriandrum sativum L. (cilantro) essential oil | 3.14% | Not Specified | researchgate.net |
| Eryngium foetidum essential oil | 3.9% | Not Specified | researchgate.netresearchgate.net |
| Mantid Ootheca (Egyptian Pygmy) | Present | Not Specified | ekb.eg |
| Helianthus essential oil | 0.0-4.9% | Not Specified | researchgate.net |
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netopenaccessjournals.com While less common for the direct analysis of highly volatile aldehydes like this compound compared to GC, HPLC serves a critical role in the broader analytical workflow. ijtsrd.com Its primary application in this context is for the pre-separation or fractionation of complex extracts. nih.gov
Normal Phase HPLC (NP-HPLC), for example, can be used to separate a sample into fractions based on polarity, such as isolating oxygenated compounds (including aldehydes) from non-polar hydrocarbons. nih.govsemanticscholar.org These fractions can then be analyzed by GC-MS with reduced complexity, minimizing co-elution and improving the identification of minor components like this compound. nih.govsemanticscholar.org While direct quantitative analysis of this compound by HPLC is not a standard method, the technique's versatility makes it invaluable for sample clean-up and fractionation prior to more suitable analyses. biorenewables.org
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional single-column GC. sepsolve.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.com The modulator traps, re-concentrates, and injects fractions from the first column onto the second, faster-eluting column, providing a second dimension of separation. sepsolve.com
The primary advantage of GCxGC-MS is its ability to resolve co-eluting peaks, which is a common challenge in the analysis of complex volatile mixtures like essential oils. semanticscholar.orgresearchgate.net This increased peak capacity and sensitivity allows for the detection and identification of compounds that might be masked by more abundant components in a one-dimensional GC chromatogram. sepsolve.com Studies on coriander and wild coriander leaves have employed GCxGC combined with time-of-flight mass spectrometry (GCxGC-TOFMS) to identify character-impact odorants, successfully resolving complex "odour-clusters" that included (E)-2-alkenals. researchgate.netthegoodscentscompany.comncats.io Similarly, the in-depth analysis of lime essential oils has demonstrated the power of combining off-line NP-HPLC with GCxGC-QMS, enabling the identification of over 150 compounds, including (E)-Tetradec-2-enal. nih.gov
Table 2: Application of GCxGC in the Analysis of Complex Samples Containing this compound
| Analytical Approach | Sample Matrix | Purpose | Finding | Source |
|---|---|---|---|---|
| GCxGC-TOFMS | Coriander and Wild Coriander Leaves | Identification of character-impact odorants | Resolved co-eluting compounds, including E-2-alkenals, providing a clearer aroma profile. | researchgate.netthegoodscentscompany.comncats.io |
| Off-line NP-HPLC and GCxGC-QMS | Lime Essential Oils | In-depth qualitative analysis | Enabled the separation and identification of 153 volatile compounds, including (E)-Tetradec-2-enal. | nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. neu.edu.trnanoqam.ca It provides detailed information about the carbon-hydrogen framework of a compound. neu.edu.tr For this compound, ¹H NMR and ¹³C NMR spectra reveal key structural features.
In ¹H NMR, the chemical shifts (δ) and coupling patterns of the protons confirm the presence of the aldehyde group, the trans-configured double bond, and the long aliphatic chain. The aldehydic proton typically appears as a doublet in the downfield region (around δ 9.5 ppm). The vinyl protons adjacent to the carbonyl and the aliphatic chain show characteristic splitting patterns and chemical shifts that confirm the E-isomer configuration.
Table 3: Key ¹H NMR Spectral Data for (E)-Tetradec-2-enal
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Note | Source |
|---|---|---|---|---|
| Aldehyde proton (-CHO) | ~9.48 ppm | Doublet (d) | Confirms the aldehyde functional group. | vulcanchem.com |
| Vinyl proton (CH =CH-CHO) | ~6.22 ppm | Doublet of triplets (dt) | Indicates a proton on a double bond coupled to both a vinyl and an adjacent methylene (B1212753) proton. | vulcanchem.com |
| Methylene protons (-CH₂ -CH=) | ~2.41 ppm | Triplet (t) | Protons on the carbon alpha to the carbonyl group. | vulcanchem.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds.
IR spectroscopy is particularly useful for identifying the key functional groups in this compound. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the aldehyde. Another significant band appears around 970 cm⁻¹, which is indicative of the out-of-plane C-H bend of a trans-substituted (E) double bond, confirming the stereochemistry of the alkene. vulcanchem.com
Raman spectroscopy is a complementary technique. While specific Raman data for this compound is not widely published, the C=C double bond, which is often a strong scatterer in Raman spectra, would be expected to show a prominent peak, providing further confirmation of the unsaturated structure. spectrabase.commdpi.com
Table 4: Characteristic Infrared (IR) Absorption Bands for (E)-Tetradec-2-enal
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| ~1720 cm⁻¹ | C=O stretch | Aldehyde Carbonyl | vulcanchem.com |
| ~970 cm⁻¹ | C-H bend (out-of-plane) | Trans C=C double bond | vulcanchem.com |
Hyphenated Analytical Techniques in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for modern analytical chemistry. chemijournal.comchromatographytoday.com The combination provides a multi-dimensional analysis, yielding far more information than either technique could alone. chromatographytoday.com
The most critical hyphenated technique for this compound research is GC-MS, as detailed previously. This combination of gas chromatography's separation power with the definitive identification capability of mass spectrometry is the gold standard for analyzing volatile components in complex mixtures. chemijournal.comresearchgate.net
Other powerful hyphenated methods include:
LC-MS (Liquid Chromatography-Mass Spectrometry): While less direct for a volatile like this compound, it is invaluable for analyzing less volatile precursors or metabolites in a sample matrix. chromatographytoday.com
GC-IR (Gas Chromatography-Infrared Spectroscopy): This technique can provide real-time IR spectra of compounds as they elute from the GC column, offering complementary functional group information to MS data. chromatographytoday.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This advanced technique involves directly coupling an HPLC system to an NMR spectrometer, allowing for the separation and subsequent structural elucidation of compounds from a mixture without manual isolation. researchgate.netchromatographytoday.com
The power of hyphenation is further exemplified by multi-dimensional approaches like the off-line combination of NP-HPLC with GCxGC-MS, which creates a highly powerful four-dimensional analytical system for resolving extremely complex samples containing this compound. nih.govsemanticscholar.org These integrated approaches are indispensable for obtaining a comprehensive chemical profile and accurately characterizing trace components. slideshare.net
Mechanistic Investigations of Tetradec 2 Enal Interactions at the Molecular Level
Molecular Docking and Computational Studies of Tetradec-2-enal
Computational methods, particularly molecular docking, have been employed to elucidate the binding characteristics of this compound with specific protein targets. These in silico studies provide valuable insights into the molecule's potential biological interactions at an atomic level.
A significant area of investigation has been the interaction of (E)-Tetradec-2-enal with bacterial luciferases, enzymes that catalyze light-emitting reactions involving long-chain aldehydes. researchgate.net Molecular docking studies were performed to compare the binding of (E)-Tetradec-2-enal with its saturated counterpart, tetradecanal (B130844), within the active site of luciferase from Vibrio harveyi. researchgate.netresearchgate.net The crystal structure of the luciferase, specifically the α-subunit with a modeled flavin-4a-hydroperoxide intermediate, served as the receptor for these simulations. researchgate.net
These studies underscore the utility of molecular docking in predicting and explaining the substrate scope of enzymes. researchgate.net While specific binding affinity scores (e.g., in kcal/mol) for the this compound-luciferase interaction are not detailed in the provided research, the qualitative results confirm a viable binding mode, paving the way for further quantitative and dynamic simulation studies. researchgate.netnih.gov
Table 1: Summary of Molecular Docking Studies on (E)-Tetradec-2-enal
| Protein Target | Ligand(s) Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Bacterial Luciferase (from Vibrio harveyi) | (E)-Tetradec-2-enal, Tetradecanal | Molecular Docking | Both ligands bind in the active site in similar conformations, supporting the enzyme's ability to process unsaturated aldehydes. The aldehyde oxygen atom shows a different orientation between the two ligands. | researchgate.netresearchgate.net |
Receptor Binding and Ligand-Protein Interactions Involving this compound
The binding of a ligand to a receptor is governed by a series of non-covalent interactions that stabilize the ligand-protein complex. For this compound, computational studies have provided a glimpse into these interactions, primarily within the context of the bacterial luciferase active site. researchgate.net
The active site of the Vibrio harveyi luciferase provides a channel for the long aliphatic chain of the aldehyde substrate. researchgate.net Docking simulations indicate that the long hydrocarbon tail of (E)-Tetradec-2-enal engages in hydrophobic interactions with nonpolar residues lining this binding pocket. biorxiv.org This type of interaction is typical for fatty aldehydes and other long-chain lipid molecules. biorxiv.orghmdb.ca
The defining features of this compound are its α,β-unsaturated bond and its terminal aldehyde group, which are critical for its reactivity and binding. hmdb.ca The aldehyde group is chemically reactive and can form covalent linkages, such as Schiff bases, with amine groups of amino acid residues like lysine, which is a key reaction in many biological systems. While the docking studies with luciferase focused on non-covalent binding to position the substrate for the enzymatic reaction, the potential for covalent interactions in other biological contexts remains. researchgate.net
In the luciferase active site, the orientation of the aldehyde's oxygen atom relative to the flavin-4a-hydroperoxide intermediate is crucial for the subsequent chemical reaction. researchgate.net The specific amino acid residues of the luciferase that form hydrogen bonds or other polar interactions with the aldehyde headgroup of this compound determine its precise positioning and subsequent reactivity. researchgate.netbiorxiv.org
Cellular Responses and Signal Transduction Pathways Modulated by this compound
This compound is recognized as a fatty aldehyde, a class of molecules derived from lipid metabolism. hmdb.ca The Human Metabolome Database identifies this compound as being associated with cellular processes, including cell signaling. hmdb.ca However, specific, well-documented signal transduction pathways directly modulated by this compound are not extensively detailed in the literature.
In general, cell signaling is the process of converting extracellular signals into intracellular responses, which can alter cell behavior. patnawomenscollege.inumn.edu This process involves a ligand (the signaling molecule) binding to a receptor, which then initiates an intracellular signaling cascade. openstax.org Fatty aldehydes and related lipid molecules can act as such ligands. Their signaling can lead to a variety of cellular responses, including changes in gene expression or alterations in cellular metabolism. khanacademy.org
Signaling pathways often involve a series of intracellular signaling proteins and second messengers. patnawomenscollege.in For instance, a ligand might bind to a G-protein-coupled receptor (GPCR), activating a G protein, which in turn modulates an enzyme like adenylyl cyclase. umn.edu This leads to the production of a second messenger, such as cyclic AMP (cAMP), which can activate protein kinases and ultimately lead to the phosphorylation of target enzymes or transcription factors. khanacademy.org This cascade amplifies the initial signal, allowing a small amount of ligand to produce a significant cellular response. umn.edu
Given that this compound is a product of lipid peroxidation, it could potentially act as a signaling molecule in pathways related to oxidative stress or inflammation. hmdb.ca A cellular response to such a signal could involve the activation of metabolic enzymes to manage the stress or the transcription of genes to produce protective proteins. khanacademy.org The specific receptors and downstream effectors for this compound remain an area for future investigation.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. Such studies are crucial for understanding the functional significance of different parts of a molecule. For this compound, SAR can be inferred by comparing its activity to that of its structural analogs. arxiv.org
Effect of Unsaturation: A key structural feature of this compound is the double bond at the α,β-position. researchgate.net Studies comparing (E)-Tetradec-2-enal to its saturated analog, tetradecanal, in bacterial luciferase assays have revealed significant differences in activity. The maximal light intensity produced with (E)-Tetradec-2-enal was about half that of tetradecanal when using luciferase from Photobacterium leiognathi. researchgate.net Furthermore, the kinetics were different; the onset and decay of bioluminescence were much slower with the unsaturated aldehyde, resulting in a longer duration of light emission. researchgate.net This indicates that the presence of the α,β-double bond directly impacts the rate and efficiency of the enzymatic reaction.
Effect of Chain Length: The same study also examined α,β-unsaturated aldehydes with different chain lengths (C8, C10, C12, and C14). A clear trend emerged where aldehydes with longer carbon chains, both saturated and unsaturated, exhibited higher bioluminescence activity. researchgate.net This suggests that the length of the hydrophobic tail is a critical determinant for effective binding and/or catalysis in the luciferase active site.
Effect of Double Bond Position: The position of the double bond also influences the molecule's properties. A comparison between (E)-Tetradec-2-enal (double bond at position 2) and its isomer (E)-Tetradec-11-enal highlights this. The terminal α,β-double bond in this compound increases its chemical reactivity and volatility compared to isomers where the double bond is located further down the carbon chain. This difference in reactivity can lead to distinct biological interactions and functions.
Additionally, (Q)SAR models, which use computational methods to predict activity, have been used to assess the potential genotoxicity of various α,β-unsaturated carbonyls. This compound was included as a candidate substance in these predictive toxicological screenings. europa.eu
Table 2: Structure-Activity Relationship of Aldehydes in P. leiognathi Luciferase Assay
| Compound | Key Structural Feature(s) | Observed Activity/Property | Reference |
|---|---|---|---|
| (E)-Tetradec-2-enal | C14 chain, α,β-unsaturated | ~50% max light intensity vs. tetradecanal; slower reaction kinetics. | researchgate.net |
| Tetradecanal | C14 chain, saturated | Higher max light intensity and faster kinetics compared to the unsaturated analog. Set as 100% relative activity. | researchgate.net |
| Shorter-chain α,β-unsaturated aldehydes (C8-C12) | C8-C12 chain, α,β-unsaturated | Lower bioluminescence activity compared to C14 analogs. | researchgate.net |
| (E)-Tetradec-11-enal | C14 chain, unsaturation at C11 | Lower reactivity and volatility compared to the C2-unsaturated isomer. |
Degradation Pathways and Environmental Fate of Tetradec 2 Enal
Biodegradation Mechanisms of Tetradec-2-enal in Environmental Matrices
The biodegradation of organic compounds by microorganisms is a primary route for their removal from soil and water environments. For long-chain aldehydes like this compound, this process is largely driven by bacteria and fungi that utilize these compounds as a carbon and energy source. frontiersin.org While specific studies on this compound are limited, the metabolic pathways for similar aliphatic and unsaturated aldehydes are well-documented and provide a strong basis for inferring its biodegradation. frontiersin.orgnih.gov
In aerobic environments, the microbial degradation of aldehydes typically begins with an oxidation step. frontiersin.org The aldehyde functional group of this compound is likely oxidized to a carboxylic acid, forming tetradec-2-enoic acid. This reaction is catalyzed by aldehyde dehydrogenases, a class of enzymes widespread in microorganisms. nih.gov Following this initial oxidation, the resulting unsaturated fatty acid can be further metabolized through the β-oxidation pathway, a core metabolic process that sequentially shortens the carbon chain, generating acetyl-CoA which can then enter the citric acid cycle for energy production. researchgate.net
Some bacteria possess enzymes capable of acting on the carbon-carbon double bond. For α,β-unsaturated aldehydes, an ene-reductase may reduce the double bond prior to or after the oxidation of the aldehyde group. asm.org This would convert this compound to tetradecanal (B130844), which is then oxidized to tetradecanoic acid and subsequently degraded via β-oxidation.
The environmental matrix itself plays a significant role in the rate and extent of biodegradation. Factors such as microbial population density, nutrient availability, temperature, pH, and the presence of other organic matter can all influence the degradation of this compound. barrierreef.orgkinampark.com In general, straight-chain lepidopteran pheromones, a class to which this compound belongs, are considered to have low environmental persistence due to rapid microbial degradation. regulations.govresearchgate.net
Table 1: Inferred Aerobic Biodegradation Pathway of this compound
| Step | Precursor | Enzyme (Inferred Class) | Product |
| 1 | This compound | Aldehyde Dehydrogenase | Tetradec-2-enoic acid |
| 2 | Tetradec-2-enoic acid | Acyl-CoA Synthetase | Tetradec-2-enoyl-CoA |
| 3 | Tetradec-2-enoyl-CoA | Enoyl-CoA Hydratase | 3-Hydroxytetradecanoyl-CoA |
| 4 | 3-Hydroxytetradecanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketotetradecanoyl-CoA |
| 5 | 3-Ketotetradecanoyl-CoA | β-ketothiolase | Dodecanoyl-CoA + Acetyl-CoA |
This table presents a simplified, inferred pathway. The actual degradation may involve additional steps or alternative routes depending on the specific microorganisms and environmental conditions.
Photolytic and Oxidative Degradation Processes of this compound
In the atmosphere and in the upper layers of aquatic environments, this compound is susceptible to degradation by photolytic and oxidative processes. These abiotic reactions are driven by sunlight and reactive oxygen species, leading to the transformation of the parent molecule. preprints.orgmdpi.com
Photolytic Degradation (Photolysis): Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. While many organic molecules are subject to photolysis, the rate for α,β-unsaturated aldehydes can be relatively low compared to other degradation pathways. researchgate.net The persistence of semiochemicals can be affected by photo-oxidation. rsc.org
Oxidative Degradation: The primary drivers of oxidative degradation in the atmosphere are hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). preprints.org
Reaction with Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is expected to be a major atmospheric sink for this compound during the daytime. preprints.org For unsaturated aldehydes, the •OH radical can either abstract a hydrogen atom from the aldehyde group or add to the carbon-carbon double bond. researchgate.net The addition to the double bond is often a significant pathway, leading to the formation of various oxygenated products. researchgate.net The atmospheric lifetime of unsaturated aldehydes due to reaction with •OH radicals is typically on the order of a few hours. researchgate.net
Reaction with Ozone (Ozonolysis): The carbon-carbon double bond in this compound makes it susceptible to cleavage by ozone. unacademy.combyjus.com Ozonolysis of alkenes proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. libretexts.orgmasterorganicchemistry.com This ozonide can then be cleaved, especially in the presence of water, to yield smaller aldehydes and carboxylic acids. byjus.comquora.com For this compound, ozonolysis would be expected to break the C2-C3 double bond, leading to the formation of dodecanal (B139956) and glyoxal.
Table 2: Estimated Atmospheric Half-lives of Aldehydes due to Reaction with OH Radicals
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life | Reference |
| Acrolein (C₃H₄O) | (6.55 ± 1.22) x 10⁻¹² exp[(333 ± 54)/T] | ~ hours | researchgate.net |
| trans-Crotonaldehyde (C₄H₆O) | (5.77 ± 1.14) x 10⁻¹² exp[(533 ± 58)/T] | ~ hours | researchgate.net |
| trans-2-Pentenal (C₅H₈O) | 6.93 x 10¹³ exp(–1340 K/T) | ~ hours | researchgate.net |
Note: Data for this compound is not available. The presented data for shorter-chain unsaturated aldehydes illustrates the high reactivity of this class of compounds with OH radicals, suggesting a short atmospheric half-life for this compound as well. The half-life is estimated based on an average atmospheric OH radical concentration.
Environmental Persistence and Identification of Transformation Products
The environmental persistence of this compound is expected to be low due to the combination of biotic and abiotic degradation pathways. regulations.govrsc.org As a straight-chain lepidopteran pheromone, it belongs to a class of compounds that are generally non-persistent in the environment. regulations.govnih.gov
The degradation of this compound will result in the formation of various transformation products, the nature of which depends on the specific degradation pathway.
From Biodegradation: As outlined in section 7.1, the primary products of aerobic biodegradation are expected to be the corresponding carboxylic acid (tetradec-2-enoic acid), and subsequently shorter-chain fatty acids as the molecule is processed through β-oxidation. researchgate.net In some microbial pathways, the saturated aldehyde (tetradecanal) and alcohol (tetradecanol) may also be formed as intermediates. nih.gov
From Photolytic and Oxidative Degradation: Atmospheric oxidation will lead to a different suite of transformation products.
Ozonolysis is predicted to cleave the double bond, yielding dodecanal and glyoxal . unacademy.comquora.com
Reaction with •OH radicals can lead to a more complex mixture of products. Based on studies of other unsaturated aldehydes, potential products include smaller saturated aldehydes (e.g., butanal from trans-2-hexenal), carbon monoxide, and various carboxylic acids. preprints.orgresearchgate.net The initial addition of the hydroxyl radical can lead to the formation of hydroperoxides and other oxygenated intermediates. mdpi.com
The ultimate fate of these transformation products is further degradation. The smaller aldehydes and carboxylic acids formed are generally more water-soluble and readily biodegradable than the parent compound, eventually leading to mineralization to carbon dioxide and water.
Table 3: Potential Transformation Products of this compound
| Degradation Pathway | Potential Transformation Products |
| Biodegradation | Tetradec-2-enoic acid, Tetradecanal, Tetradecanol, Shorter-chain fatty acids (e.g., Dodecanoic acid), Acetyl-CoA |
| Ozonolysis | Dodecanal, Glyoxal |
| OH Radical Oxidation | Smaller aldehydes, Carboxylic acids, Carbon monoxide, Hydroperoxides |
Emerging Research Avenues and Future Challenges in Tetradec 2 Enal Studies
Integration of Omics Technologies in Tetradec-2-enal Research
The future of this compound research is intrinsically linked to the integration of various "omics" technologies. These high-throughput approaches allow for a comprehensive, systems-level understanding of the biosynthesis, regulation, and functional roles of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond simple detection to a more dynamic and integrated view of the compound's lifecycle and impact within an organism. mdpi.com
Genomics and Transcriptomics: The starting point for understanding this compound production lies within an organism's genetic code. Genomic and transcriptomic analyses can identify the genes encoding the enzymes responsible for its biosynthesis, which likely involves fatty acid metabolism pathways. mdpi.comresearchgate.net For instance, transcriptomic studies on plants under herbivore attack could reveal the upregulation of specific genes involved in the production of this compound as part of the plant's defense response. researchgate.net Comparative genomics across different species could elucidate the evolutionary origins and diversification of these biosynthetic pathways. nottingham.ac.uk
Proteomics: Proteomics complements genomic data by identifying the actual proteins (enzymes) present and active in a cell at a given time. This is crucial because gene expression does not always correlate directly with protein abundance or activity. Advanced proteomic techniques can quantify the enzymes involved in the fatty acid metabolic pathways that produce this compound and its precursors, providing direct evidence of the compound's synthesis under specific conditions.
Metabolomics and Volatilomics: Metabolomics, and its sub-discipline volatilomics, which focuses on volatile organic compounds (VOCs), are central to studying this compound directly. nih.gov Volatilomics allows for the detection, identification, and quantification of the complete set of volatile metabolites, including this compound, in a biological system. mdpi.comnih.gov This is critical for understanding how its emission changes in response to various stimuli, such as in damaged plants or as a pheromonal cue. researchgate.netresearchgate.net The integration of these omics fields, often termed "multi-omics," provides a powerful framework for linking genetic potential to functional output, offering a more complete picture of this compound's role in biology. mdpi.com
| Omics Technology | Application in this compound Research | Potential Insights | Supporting Findings |
| Genomics | Sequencing and analysis of genomes from organisms known to produce this compound. | Identification of putative genes and gene clusters involved in the fatty acid biosynthetic pathways leading to aldehyde formation. | Provides a foundational map for targeted gene function studies. nottingham.ac.uk |
| Transcriptomics | Analysis of gene expression (RNA) under different conditions (e.g., herbivore attack, developmental stages). | Revealing which genes related to fatty acid metabolism are activated or suppressed, linking specific stimuli to this compound production. researchgate.net | |
| Proteomics | Identification and quantification of proteins, particularly enzymes involved in metabolic pathways. | Confirmation of the presence and abundance of enzymes responsible for converting fatty acids into this compound. | Bridges the gap between gene expression and metabolic function. |
| Metabolomics (Volatilomics) | Comprehensive analysis of volatile organic compounds (VOCs) emitted by an organism. | Direct detection and quantification of this compound within a complex blend of volatiles, tracking changes in its emission over time. mdpi.comnih.gov |
Advanced Modeling and Simulation for this compound Systems
Computational approaches are becoming indispensable for navigating the complexity of biological systems. Advanced modeling and simulation offer powerful tools to predict and rationalize the behavior of molecules like this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. osti.gov
Molecular Docking: A key application of computational modeling is predicting how a molecule like this compound interacts with protein targets, such as chemoreceptors in insects or enzymes. Molecular docking simulations can predict the binding affinity and orientation of (E)-tetradec-2-enal within the active site of a protein. For example, docking studies have been used to investigate how (E)-tetradec-2-enal fits into the active site of bacterial luciferase, comparing its binding to that of other long-chain aldehydes. researchgate.netresearchgate.net Such simulations can help identify key amino acid residues involved in the interaction and explain the substrate specificity of enzymes. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of chemical reactions, such as the enzymatic conversion of this compound, hybrid QM/MM methods can be employed. These models treat the reactive center of the molecule and its immediate enzymatic environment with high-accuracy quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. This approach can elucidate reaction mechanisms, transition states, and activation energies, providing a dynamic picture of the biochemical transformations involving this compound.
Predictive Modeling: As more data on the biological activities of this compound and related compounds become available, quantitative structure-activity relationship (QSAR) models can be developed. These statistical models correlate variations in the chemical structure of molecules with their biological effects. Such models could be used to predict the pheromonal activity or antimicrobial properties of novel, structurally similar aldehydes, thereby guiding the synthesis and testing of new compounds.
| Modeling Technique | Application for this compound | Potential Insights | Example Study Area |
| Molecular Docking | Simulating the binding of this compound to receptor proteins or enzyme active sites. | Predicts binding affinity, orientation, and key interactions, explaining specificity and function. | Docking into insect odorant receptors or bacterial luciferase active sites. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Simulating the movement and conformational changes of this compound and its target protein over time. | Reveals the stability of the ligand-protein complex and the dynamic nature of the binding process. | Understanding the flexibility of the receptor binding pocket. |
| QM/MM Simulation | Modeling the enzymatic reaction mechanism involving this compound. | Elucidation of transition states, reaction pathways, and the catalytic role of specific amino acid residues. | Simulating the oxidation of this compound by luciferase. |
| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity. | Prediction of the biological activity of related, untested aldehyde compounds. | Predicting pheromonal potency based on chain length and double bond position. |
Addressing Complex Biological Systems and Multitrophic Interactions
This compound rarely acts in isolation. It is often a component of a complex chemical bouquet that mediates interactions within and between species. Future research must increasingly focus on its role in complex biological systems and multitrophic interactions, moving from the lab to more ecologically relevant scenarios. nih.gov
Volatile organic compounds (VOCs) are pivotal in mediating the relationships between plants, the herbivores that feed on them, and the natural enemies (predators and parasitoids) of those herbivores. researchgate.netnih.govresearchgate.net this compound has been identified as a component of plant volatile blends, including those from coriander, that can influence insect behavior. cabidigitallibrary.org Research indicates that specific VOCs released by plants upon herbivore attack—known as herbivore-induced plant volatiles (HIPVs)—can attract the natural enemies of the attacking insect. researchgate.netresearchgate.net
For example, studies on coriander extract containing (E)-Tetradec-2-enal have shown an effect on the parasitization behavior of the parasitoid wasp Trichogramma chilonis. cabidigitallibrary.org This suggests that this compound can function as a synomone—a chemical signal that benefits both the emitter (the plant, by calling for "bodyguards") and the receiver (the parasitoid, by locating a host). Understanding how the presence and concentration of this compound within a complex blend of HIPVs affects the foraging decisions of parasitoids is a key challenge. researchgate.net Furthermore, these interactions can involve microorganisms, adding another layer of complexity to these chemical communication networks. nih.gov
| Interaction Type | Role of this compound | Organisms Involved | Research Focus |
| Plant-Herbivore | Component of plant volatiles that may attract or deter herbivores. | Plants (e.g., tomato, coriander), Herbivores (e.g., Tuta absoluta) | Investigating the repellent or attractive effects of this compound on specific pest species. researchgate.netcabidigitallibrary.org |
| Plant-Parasitoid | Kairomone/Synomone: A cue in the plant's volatile blend used by parasitoids to locate their herbivore hosts. | Plants (e.g., coriander), Herbivores, Parasitoids (e.g., Trichogramma chilonis) | Determining how this compound influences host-finding and parasitization success. cabidigitallibrary.org |
| Multitrophic Communication | Part of a complex chemical signal (HIPV) that mediates interactions across multiple trophic levels. | Plants, Herbivores, Predators, Parasitoids, Microbes | Decoding the information content of volatile blends where this compound is one of many components. researchgate.netnih.gov |
Methodological Advancements for Enhanced this compound Research
Progress in understanding this compound is heavily dependent on the analytical tools available for its detection, identification, and quantification. Given that it is often present at low concentrations within a complex mixture of other volatile compounds, methodological advancements that enhance sensitivity and resolution are critical.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains the gold standard for analyzing volatile compounds like this compound. nih.gov Future challenges lie in improving detection limits to quantify trace amounts in environmental samples. The use of multidimensional GC (GCxGC) can provide superior separation of isomers and other closely related compounds, which is crucial for accurately profiling complex volatile blends. nih.govcabidigitallibrary.orgnih.gov
Sample Preparation Techniques: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for extracting and concentrating volatiles from a sample before GC-MS analysis. nih.govfrontiersin.org Methodological advancements will focus on developing new fiber coatings with higher selectivity and affinity for aldehydes, improving extraction efficiency and reducing matrix effects.
Real-time Monitoring: While GC-MS provides detailed chemical information, it does not typically offer real-time data. Technologies like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) can monitor volatile emissions continuously, allowing researchers to observe dynamic changes in this compound release in response to rapid environmental or biological triggers.
| Method | Principle | Application in this compound Research | Future Advancements |
| HS-SPME/GC-MS | Extraction and concentration of volatiles (HS-SPME) followed by separation and identification (GC-MS). | Primary tool for identifying and quantifying this compound in biological and food samples. nih.govfrontiersin.org | Development of more selective SPME fibers; coupling with high-resolution mass spectrometry. |
| Electronic Nose (E-Nose) | An array of gas sensors generates a characteristic pattern or "fingerprint" for a complex aroma. | Rapidly discriminating between samples based on overall volatile profiles; quality control. mdpi.comresearchgate.net | Improved sensor specificity and integration with machine learning for pattern recognition. |
| Multidimensional GC (GCxGC) | Uses two different chromatography columns to achieve greatly enhanced separation of complex mixtures. | Resolving this compound from isomers and other co-eluting compounds in intricate volatile blends. | Broader adoption and development of standardized methods for volatile analysis. |
| PTR-MS | Real-time detection and quantification of VOCs based on proton transfer reactions. | Monitoring dynamic changes in this compound emissions from living organisms (e.g., plants under stress). | Increased sensitivity and ability to distinguish between isobaric compounds. |
Q & A
Q. What are the key physicochemical properties of Tetradec-2-enal, and how do they influence experimental design?
this compound (C₁₄H₂₆O) is a fatty aldehyde with a molecular weight of 210.3556 g/mol and a boiling point supported by vaporization enthalpy (ΔvapH° = 82.6 kJ/mol) . Its (E)-isomer has a defined structure (InChIKey: WHOZNOZYMBRCBL-OUKQBFOZSA-N), which impacts reactivity and stability in synthetic pathways. Researchers should prioritize inert atmospheres and low-temperature storage to mitigate oxidation during handling. Analytical methods like GC-MS (predicted spectra available ) are recommended for purity verification.
Q. How can researchers validate the synthesis of this compound and distinguish it from stereoisomers?
Synthetic validation requires coupling spectral data (e.g., GC-MS retention indices and fragmentation patterns) with stereochemical analysis. For example, (E)-Tetradec-2-enal (CAS 51534-36-2) exhibits distinct IR and NMR shifts compared to its (Z)-isomer due to trans-configuration effects . Comparative chromatography using chiral columns or derivatization agents (e.g., Mosher’s reagent) can resolve stereoisomeric contamination .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Gas chromatography with flame ionization detection (GC-FID) or tandem mass spectrometry (GC-MS/MS) is optimal for quantification, leveraging this compound’s volatility and characteristic fragmentation ions (e.g., m/z 210 → 55). Internal standards (e.g., deuterated analogs) should correct for matrix effects . For non-volatile derivatives, HPLC-UV/Vis with pre-column derivatization (e.g., 2,4-dinitrophenylhydrazine) enhances sensitivity .
Advanced Research Questions
Q. How can conflicting thermodynamic data for this compound be resolved in computational modeling?
Discrepancies in vapor pressure or enthalpy values (e.g., ΔvapH° = 82.6 kJ/mol vs. alternative literature) may arise from experimental conditions (e.g., temperature range, purity). Researchers should employ ab initio calculations (e.g., DFT with dispersion corrections) to reconcile empirical data, validating models against high-purity samples analyzed via calibrated techniques .
Q. What experimental strategies address the instability of this compound in biological studies?
this compound’s α,β-unsaturated aldehyde group renders it prone to Michael addition or polymerization in aqueous media. Stabilization methods include:
Q. How can researchers elucidate the ecological or biochemical roles of this compound using omics approaches?
Untargeted metabolomics (LC-HRMS) and lipidomics can identify this compound as a pheromone or stress metabolite in organisms. For example, its presence in insect cuticles or plant volatiles suggests roles in chemical signaling. Isotopic labeling (¹³C/²H) coupled with imaging MS enables spatial-temporal tracking in tissues .
Methodological Guidance
Q. Designing a study to investigate this compound’s reactivity in catalytic systems: What controls are critical?
Q. How should contradictory spectral data (e.g., GC-MS vs. predicted libraries) be analyzed?
Discrepancies may arise from isomerization during analysis. Validate with:
- Multidimensional spectroscopy : Compare experimental IR/NMR to computational predictions .
- Collaborative trials : Cross-validate results across labs using standardized protocols .
Data Presentation Standards
- Tables : Include retention indices, spectral peaks, and statistical uncertainty (e.g., ±SD for triplicate runs) .
- Figures : Annotate chromatograms with baseline corrections and signal-to-noise ratios .
- Discussion : Contrast findings with prior studies (e.g., NIST vs. HMDB data ), emphasizing methodological improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
